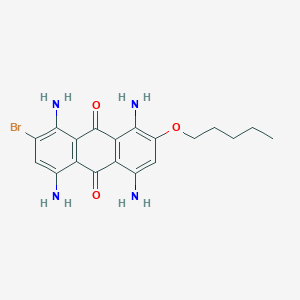
1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups, a bromine atom, and a pentyloxy group attached to the anthracene-9,10-dione core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of significant interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the bromination of anthracene-9,10-dione followed by the introduction of amino groups through nitration and subsequent reduction. The pentyloxy group is introduced via etherification reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and polymers due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways. The compound’s multiple functional groups allow it to engage in diverse molecular interactions, contributing to its broad range of effects .
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1,4,5,8-Tetraamino-9,10-anthracenedione: Lacks the bromine and pentyloxy groups, resulting in different chemical properties and uses
Eigenschaften
CAS-Nummer |
88603-41-2 |
|---|---|
Molekularformel |
C19H21BrN4O3 |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2-bromo-7-pentoxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H21BrN4O3/c1-2-3-4-5-27-11-7-10(22)13-15(17(11)24)19(26)14-12(18(13)25)9(21)6-8(20)16(14)23/h6-7H,2-5,21-24H2,1H3 |
InChI-Schlüssel |
FJVHXQDFNRQLPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


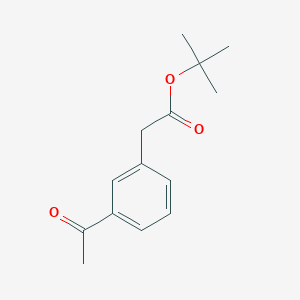
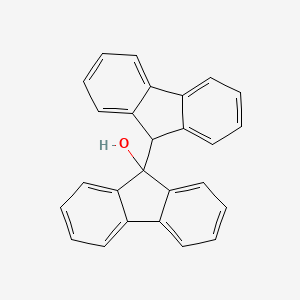

![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)
![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)
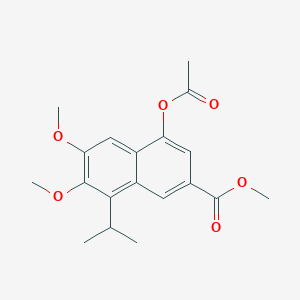
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione](/img/structure/B13129186.png)
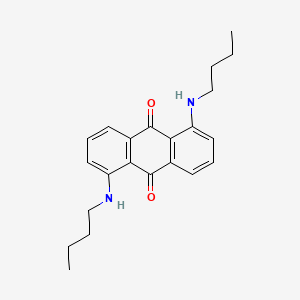
![7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129193.png)
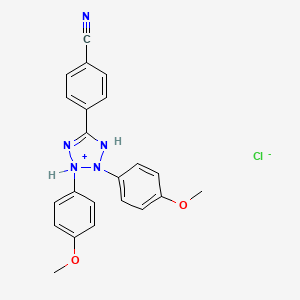


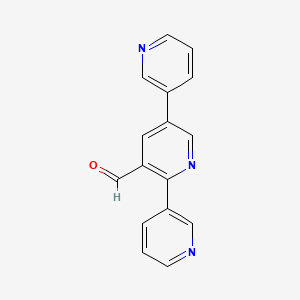
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B13129211.png)
